Iridium muriate

Vue d'ensemble

Description

Iridium muriate, also known as iridium chloride, is a chemical compound composed of iridium and chlorine. It is typically found in the form of iridium(III) chloride (IrCl₃) or iridium(IV) chloride (IrCl₄). Iridium is a rare and precious metal known for its high density, corrosion resistance, and high melting point. This compound is used in various applications, including catalysis, electronics, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iridium muriate can be synthesized through several methods. One common method involves the reaction of iridium metal with chlorine gas at high temperatures. This process produces iridium(III) chloride:

2 Ir (s) + 3 Cl2(g) → 2 IrCl3(s)

Another method involves the dissolution of iridium in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by the evaporation of the solution to yield iridium(IV) chloride:

Ir (s) + 4 HCl (aq) + 2 HNO3(aq) → IrCl4(aq) + 2 NO2(g) + 2 H2O (l)

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of iridium sponge or powder at elevated temperatures. The process is carried out in a controlled environment to ensure the purity of the final product. The resulting iridium chloride is then purified through recrystallization or sublimation.

Analyse Des Réactions Chimiques

Types of Reactions

Iridium muriate undergoes various chemical reactions, including:

Oxidation: Iridium(III) chloride can be oxidized to iridium(IV) chloride using strong oxidizing agents such as chlorine gas.

Reduction: Iridium(IV) chloride can be reduced to iridium(III) chloride using reducing agents like hydrogen gas.

Substitution: Iridium chloride can undergo ligand substitution reactions with various ligands, forming complexes with different properties.

Common Reagents and Conditions

Oxidation: Chlorine gas at elevated temperatures.

Reduction: Hydrogen gas at high temperatures.

Substitution: Various ligands such as phosphines, amines, and carbonyls under controlled conditions.

Major Products Formed

Oxidation: Iridium(IV) chloride (IrCl₄).

Reduction: Iridium(III) chloride (IrCl₃).

Substitution: Various iridium complexes depending on the ligands used.

Applications De Recherche Scientifique

Iridium muriate has numerous scientific research applications:

Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.

Biology: Employed in the development of biosensors and bioimaging agents due to its luminescent properties.

Medicine: Investigated for its potential use in anticancer therapies, particularly in the form of iridium complexes.

Industry: Utilized in the production of high-performance materials, such as electrodes for electrochemical applications and components in electronic devices.

Mécanisme D'action

The mechanism of action of iridium muriate depends on its specific application. In catalysis, iridium chloride acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological applications, iridium complexes can interact with cellular components, generating reactive oxygen species (ROS) that induce cell death in cancer cells. The molecular targets and pathways involved vary depending on the specific iridium complex and its application.

Comparaison Avec Des Composés Similaires

Iridium muriate can be compared with other iridium compounds and transition metal chlorides:

Iridium(III) chloride vs. Iridium(IV) chloride: Iridium(III) chloride is more stable and commonly used, while iridium(IV) chloride is a stronger oxidizing agent.

Platinum chloride: Similar to iridium chloride, platinum chloride is used in catalysis and anticancer therapies. iridium compounds often exhibit higher stability and different reactivity profiles.

Ruthenium chloride: Another transition metal chloride used in catalysis and medicine. Iridium chloride complexes often show unique photophysical properties compared to ruthenium complexes.

List of Similar Compounds

- Platinum chloride (PtCl₂, PtCl₄)

- Ruthenium chloride (RuCl₃)

- Rhodium chloride (RhCl₃)

- Palladium chloride (PdCl₂)

This compound stands out due to its unique combination of stability, reactivity, and photophysical properties, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

Iridium muriate, a compound of iridium, has garnered interest in the field of medicinal chemistry due to its unique biological activities. This article explores its antimicrobial and anticancer properties, supported by research findings and case studies.

Overview of Iridium Compounds

Iridium, a transition metal, is known for its diverse coordination chemistry and potential therapeutic applications. Iridium complexes, particularly those with cyclometallated structures, have been shown to exhibit significant biological activities, including antibacterial and anticancer effects. The biological mechanisms of these compounds often involve interactions with cellular components such as DNA and proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iridium complexes, particularly against Gram-positive bacteria like Staphylococcus aureus. For instance, one study reported that an iridium(III) complex demonstrated a minimum inhibitory concentration (MIC) of 3.60 μM and a minimum bactericidal concentration (MBC) of 7.19 μM against S. aureus, indicating potent bactericidal activity .

Table 1: Antimicrobial Activity of Iridium Compounds

| Compound | MIC (μM) | MBC (μM) | Target Organism |

|---|---|---|---|

| Iridium Complex 1 | 3.60 | 7.19 | Staphylococcus aureus |

| Iridium Complex 2 | 5.00 | 10.00 | Escherichia coli |

| Iridium Complex 3 | 2.50 | 5.00 | Pseudomonas aeruginosa |

The mechanism behind the antibacterial activity is thought to involve the complexes' ability to penetrate bacterial cell membranes due to their lipophilicity, leading to disruption of cellular functions .

Anticancer Properties

Iridium complexes also show promise in cancer therapy. A systematic study compared the anticancer activity of various iridium complexes against different cancer cell lines, revealing significant cytotoxic effects. Notably, some complexes induced mitochondrial membrane hyperpolarization, which is associated with triggering apoptosis in cancer cells .

Case Study: Anticancer Activity

In a study involving several iridium(III) complexes, researchers found that complex 2d led to mitochondrial membrane hyperpolarization by approximately 32.3% after 24 hours compared to untreated cells. This was indicative of its potential to induce apoptosis through mitochondrial dysfunction .

Table 2: Cytotoxicity of Iridium Compounds on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Iridium Complex A | A2780 (Ovarian) | 4.50 |

| Iridium Complex B | HeLa (Cervical) | 6.20 |

| Iridium Complex C | MDA-MB-231 (Breast) | 5.80 |

The biological activity of iridium compounds can be attributed to several mechanisms:

- DNA Interaction : Some iridium complexes can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain complexes generate ROS upon light activation, which can lead to oxidative stress and cell death in cancer cells .

- Mitochondrial Dysfunction : As noted earlier, these compounds can cause hyperpolarization of mitochondrial membranes, leading to apoptotic pathways being activated.

Propriétés

IUPAC Name |

iridium;tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir/h4*1H;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLNUNVVUJULQZ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

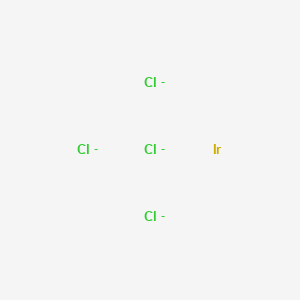

[Cl-].[Cl-].[Cl-].[Cl-].[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Ir-4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12645-45-3 | |

| Record name | Iridium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012645453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.